molecular formula C27H52 B14542764 Heptacos-1-yne CAS No. 61847-87-8

Heptacos-1-yne

Cat. No.: B14542764
CAS No.: 61847-87-8
M. Wt: 376.7 g/mol
InChI Key: WQIIFNZXBFDHKQ-UHFFFAOYSA-N
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Description

Heptacos-1-yne is a terminal alkyne with a 27-carbon chain and a triple bond at the first position. Its molecular formula is C₂₇H₅₂, distinguishing it from its alkene counterpart, Heptacos-1-ene (C₂₇H₅₄), by two fewer hydrogen atoms due to the triple bond. Terminal alkynes like this compound are characterized by their reactivity in addition and polymerization reactions, as well as their relatively higher acidity (pKa ~25) compared to alkenes or internal alkynes.

Properties

CAS No.

61847-87-8

Molecular Formula

C27H52

Molecular Weight

376.7 g/mol

IUPAC Name

heptacos-1-yne

InChI

InChI=1S/C27H52/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-26-24-22-20-18-16-14-12-10-8-6-4-2/h1H,4-27H2,2H3

InChI Key

WQIIFNZXBFDHKQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptacos-1-yne can be synthesized through various methods, one of which involves the dehydrohalogenation of vicinal dihalides or vinylic halides. This process typically uses a strong base such as sodium amide (NaNH2) in liquid ammonia (NH3) to eliminate two equivalents of hydrogen halide (HX) from the dihalide, forming the alkyne .

Industrial Production Methods

Industrial production of this compound may involve the catalytic dehydrogenation of alkanes or the use of metal-catalyzed coupling reactions. These methods are designed to produce the compound on a larger scale, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Heptacos-1-yne undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrogen Halides (HX): Used in hydrohalogenation reactions to add across the triple bond.

    Halogens (X2): Used in halogenation reactions to form dihaloalkanes.

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or ozone (O3) for oxidation reactions.

Major Products Formed

    Haloalkenes: Formed from the addition of hydrogen halides.

    Dihaloalkanes: Formed from the addition of halogens.

    Diketones or Carboxylic Acids: Formed from oxidation reactions.

Scientific Research Applications

Heptacos-1-yne has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of heptacos-1-yne involves its reactivity as a terminal alkyne. The triple bond in this compound is highly reactive, allowing it to participate in various addition and oxidation reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Research Findings and Limitations

  • Terminal alkynes of this length typically require specialized catalysts (e.g., palladium) for controlled polymerization.
  • Safety Data : –9 highlight hazards for smaller alkynes, but this compound’s safety profile remains unstudied in the provided sources.

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